[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl-
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Overview
Description
6’-((1-Cyclopentylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a bipyridin core, which is often associated with coordination chemistry and catalysis, and a cyclopentylpiperidinyl group, which may impart unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-((1-Cyclopentylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bipyridin core: This can be achieved through a coupling reaction of two pyridine derivatives.
Introduction of the cyclopentylpiperidinyl group: This step involves the reaction of the bipyridin core with a cyclopentylpiperidinyl derivative under basic conditions.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6’-((1-Cyclopentylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The bipyridin core and the cyclopentylpiperidinyl group can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a ligand in coordination chemistry and catalysis.
Biology: It may have potential as a pharmacological agent due to its unique structure.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6’-((1-Cyclopentylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The bipyridin core may facilitate binding to metal ions, while the cyclopentylpiperidinyl group could interact with biological membranes or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclopentylpiperidin-4-yl)Ethanamine: This compound shares the cyclopentylpiperidinyl group but lacks the bipyridin core.
BMS-986176/LX-9211: A highly selective, CNS penetrant, potent AAK1 inhibitor from a novel class of bi(hetero)aryl ethers.
Uniqueness
6’-((1-Cyclopentylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one is unique due to its combination of a bipyridin core and a cyclopentylpiperidinyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
832735-27-0 |
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Molecular Formula |
C21H27N3O2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
5-[6-(1-cyclopentylpiperidin-4-yl)oxypyridin-3-yl]-1-methylpyridin-2-one |
InChI |
InChI=1S/C21H27N3O2/c1-23-15-17(7-9-21(23)25)16-6-8-20(22-14-16)26-19-10-12-24(13-11-19)18-4-2-3-5-18/h6-9,14-15,18-19H,2-5,10-13H2,1H3 |
InChI Key |
SKKDWDYILHWVLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=CN=C(C=C2)OC3CCN(CC3)C4CCCC4 |
Origin of Product |
United States |
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